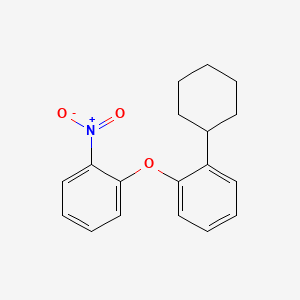
2(3H)-Thiazolone, 5-ethoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Thiazolone, 5-ethoxy-4-methyl- is a heterocyclic compound that features a thiazolone ring with ethoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- typically involves the reaction of appropriate thioamide and α-haloketone precursors under controlled conditions. One common method involves the cyclization of 5-ethoxy-4-methyl-2-thioamide with α-bromoacetone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolone ring.
Industrial Production Methods
Industrial production of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolone, 5-ethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Scientific Research Applications
2(3H)-Thiazolone, 5-ethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2(3H)-Thiazolone, 5-ethoxy-4-methyl- can be compared with other similar compounds such as:
1,2,4-Triazoles: Known for their antimicrobial and antifungal activities.
Thiazolidines: Often used in medicinal chemistry for their biological activities.
Benzothiazoles: Widely studied for their anticancer properties.
The uniqueness of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolone derivatives.
Properties
CAS No. |
173841-82-2 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-ethoxy-4-methyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-5-4(2)7-6(8)10-5/h3H2,1-2H3,(H,7,8) |
InChI Key |
AVRHCRMEGCGQAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(NC(=O)S1)C |
Canonical SMILES |
CCOC1=C(NC(=O)S1)C |
Synonyms |
2(3H)-Thiazolone, 5-ethoxy-4-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)

